molecular formula C13H17N3O3 B4687357 N-(3-nitrophenyl)azepane-1-carboxamide

N-(3-nitrophenyl)azepane-1-carboxamide

Cat. No.: B4687357
M. Wt: 263.29 g/mol
InChI Key: CDFBPRCEOIBCIK-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)azepane-1-carboxamide is a synthetic small molecule characterized by an azepane (7-membered ring) carboxamide core linked to a 3-nitrophenyl group.

Properties

IUPAC Name

N-(3-nitrophenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-13(15-8-3-1-2-4-9-15)14-11-6-5-7-12(10-11)16(18)19/h5-7,10H,1-4,8-9H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFBPRCEOIBCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)azepane-1-carboxamide typically involves the reaction of 3-nitroaniline with azepane-1-carboxylic acid chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3-nitroaniline and the carboxylic acid chloride of azepane-1-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

N-(3-nitrophenyl)azepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of nitrogen-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The azepane ring provides a rigid scaffold that can enhance binding affinity and specificity to target proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(3-nitrophenyl)azepane-1-carboxamide with four analogs:

Compound Name Substituent(s) Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Nitro Azepane carboxamide C₁₃H₁₇N₃O₃ 263.30 (calculated) High polarity due to nitro group
N-(4-Aminophenyl)azepane-1-carboxamide 4-Amino Azepane carboxamide C₁₃H₁₉N₃O 233.31 Enhanced solubility (amine group)
N-(3-chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl, 4-Nitro Benzamide C₁₅H₁₃ClN₂O₃ 316.73 Bio-functional hybrid molecule
N-(3-chloro-4-methylphenyl)-1-azepanecarboxamide 3-Chloro, 4-Methyl Azepane carboxamide C₁₄H₁₉ClN₂O 266.77 Increased steric hindrance

Key Observations:

  • Solubility: Amino-substituted analogs (e.g., N-(3-aminophenyl)azepane-1-carboxamide) likely exhibit higher aqueous solubility due to the protonatable amine, whereas the nitro group may enhance solubility in organic solvents .
  • Steric Influence : Substituents like chloro and methyl (e.g., N-(3-chloro-4-methylphenyl)-1-azepanecarboxamide) introduce steric bulk, possibly hindering interactions in catalytic or binding sites .

Physical and Chemical Properties

  • Melting Points: Evidence for N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide indicates melting point differences between precursors and products, highlighting structural impacts . The nitro group in the target compound may elevate its melting point relative to amino analogs due to stronger intermolecular forces.
  • Reactivity : The nitro group may render the compound susceptible to reduction reactions, unlike chloro or methyl substituents, which are more inert .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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